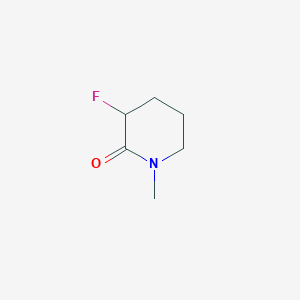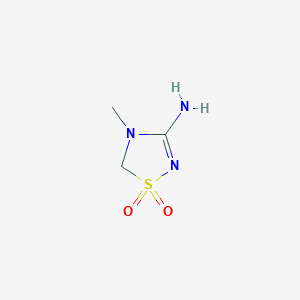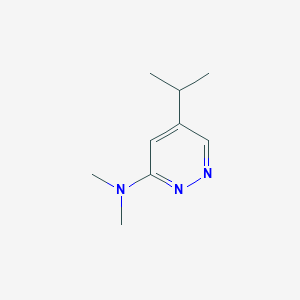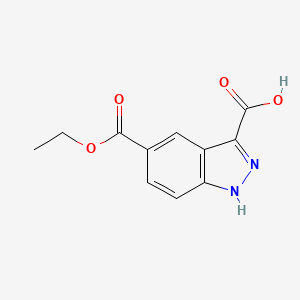![molecular formula C10H14N2O B13108640 2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL CAS No. 61928-98-1](/img/structure/B13108640.png)
2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be potential approaches for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or alcohols, while substitution reactions can yield various substituted derivatives.
Applications De Recherche Scientifique
2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as inhibitors of protein kinases and other enzymes.
Medicine: Some derivatives exhibit biological activities such as hypoglycemic and antibacterial effects.
Industry: It can be used as a corrosion inhibitor for metals.
Mécanisme D'action
The mechanism of action of 2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordinate bonds with metal ions or interact with active sites of enzymes, thereby inhibiting their activity. The exact pathways and molecular targets depend on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine: This compound has a similar structure but lacks the hydroxyl group present in 2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL.
6,7-Dihydro-5H-cyclopenta[B]pyridine: This compound has a pyridine ring instead of a pyrazine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can influence its reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding and other interactions, making this compound distinct from its analogs.
Propriétés
Numéro CAS |
61928-98-1 |
|---|---|
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2,3,7-trimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol |
InChI |
InChI=1S/C10H14N2O/c1-5-4-8(13)10-9(5)11-6(2)7(3)12-10/h5,8,13H,4H2,1-3H3 |
Clé InChI |
UKOVFBANQMTRGT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2=NC(=C(N=C12)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13108618.png)



![N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13108632.png)


